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Cat. No.: B556902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that plays a crucial

role in the structural integrity of the peptidoglycan cell wall in most Gram-negative and some

Gram-positive bacteria.[1][2] It serves as a key cross-linking component, providing rigidity and

resistance to osmotic stress.[3] Furthermore, meso-DAP is a direct precursor to L-lysine in the

bacterial lysine biosynthesis pathway.[2][4] The absence of this pathway in mammals makes

the enzymes involved in meso-DAP synthesis attractive targets for the development of novel

antibacterial agents.[3][5] For researchers in drug development and immunology, access to

pure, well-characterized meso-DAP and its derivatives is essential for screening potential

enzyme inhibitors and for studying the host-pathogen interactions, particularly the activation of

the innate immune system through NOD1 signaling.[6][7]

These application notes provide detailed protocols for the chemical synthesis of meso-DAP for

research purposes. The described methods focus on stereoselective synthesis to yield

orthogonally protected meso-DAP, which is a versatile intermediate for further chemical

modifications and incorporation into larger molecules such as peptidoglycan fragments.[8]

Synthetic Strategies for meso-Diaminopimelic Acid
Two primary chemical synthesis routes are detailed below. The first is a multi-step synthesis

starting from L-aspartic acid, and the second employs a cross-metathesis reaction as a key
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step. Both methods yield protected forms of meso-DAP, which can be deprotected to obtain the

final product.

Method 1: Synthesis from L-Aspartic Acid
This method involves the stereoselective conversion of L-aspartic acid into a key intermediate

that is then elaborated to form the seven-carbon backbone of meso-DAP with the desired

stereochemistry.

Method 2: Synthesis via Cross-Metathesis
This approach utilizes a Grubbs second-generation catalyst to couple two smaller, chiral

building blocks derived from amino acids.[9][10] This method offers a convergent approach to

the synthesis of orthogonally protected meso-DAP.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of

meso-DAP via the cross-metathesis approach.
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Step Reactants
Catalyst/R

eagent
Solvent Temp (°C) Time (h) Yield (%)

1

Garner

aldehyde-

derived

vinyl

glycine,

Protected

allyl glycine

Grubbs

2nd Gen.

Catalyst

CH₂Cl₂ Reflux 12 85

2

Cross-

metathesis

product

PtO₂ MeOH RT 3 95

3
Hydrogena

ted product
p-TsOH aq. MeOH RT 2

81 (2

steps)

4

Alcohol

intermediat

e

TEMPO,

BAIB
CH₂Cl₂ 0 to RT 1 -

5

Carboxylic

acid

intermediat

e

Benzyl

alcohol,

BBDI

CH₂Cl₂ RT 12
94 (2

steps)

Table 1: Reaction Conditions and Yields for meso-DAP Synthesis via Cross-Metathesis.

Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Melting Point

(°C)

Optical Rotation

[α]D

Protected meso-

DAP
C₃₈H₄₄N₂O₈ 650.77 73-74

-4.31° (c 1.05,

CHCl₃)

N-Acyl iE-DAP

derivative
C₅₅H₇₁N₃O₁₀ 934.18 90-92

-4.6° (c 1.3,

CHCl₃)

Table 2: Physicochemical Properties of Key Synthetic Intermediates.[9]
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Experimental Protocols
Method 2: Synthesis of Fully Protected meso-DAP via
Cross-Metathesis
This protocol is adapted from a published procedure.[9][10]

Step 1: Cross-Metathesis of Garner Aldehyde-Derived Vinyl Glycine and Protected Allyl Glycine

To a solution of Garner aldehyde-derived vinyl glycine (1 equivalent) and protected allyl

glycine (1.2 equivalents) in dry dichloromethane (CH₂Cl₂), add Grubbs second-generation

catalyst (5 mol%).

Reflux the mixture under an argon atmosphere for 12 hours.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the residue by silica gel column chromatography to afford the cross-metathesis

product.

Step 2: Hydrogenation of the Double Bond

Dissolve the cross-metathesis product (1 equivalent) in methanol (MeOH).

Add Platinum(IV) oxide (PtO₂, 0.1 equivalents) to the solution.

Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

Filter the mixture through Celite and concentrate the filtrate under reduced pressure to yield

the hydrogenated product.

Step 3: Hydrolysis of the Acetal

Dissolve the hydrogenated product in a mixture of methanol and water.

Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.2 equivalents).

Stir the mixture at room temperature for 2 hours.
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Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)

and extract with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the residue by silica gel column chromatography to obtain the alcohol intermediate.

Step 4 & 5: Oxidation and Benzylation

To a solution of the alcohol intermediate (1 equivalent) in CH₂Cl₂, add 2,2,6,6-tetramethyl-1-

piperidinyloxy (TEMPO, 0.1 equivalents) and (diacetoxyiodo)benzene (BAIB, 1.2

equivalents) at 0 °C.

Allow the mixture to warm to room temperature and stir for 1 hour.

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

Extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude

carboxylic acid.

Without further purification, dissolve the crude acid in CH₂Cl₂.

Add benzyl alcohol (1.5 equivalents) and 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-

dihydroisoquinoline (BBDI, 1.5 equivalents).

Stir the mixture at room temperature for 12 hours.

Concentrate the reaction mixture and purify the residue by silica gel column chromatography

to yield the fully protected meso-DAP.
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Caption: Experimental workflow for the synthesis of fully protected meso-DAP.
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Caption: Simplified signaling pathway of NOD1 activation by meso-DAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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